N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide
Brand Name: Vulcanchem
CAS No.: 655225-10-8
VCID: VC16808701
InChI: InChI=1S/C32H35N3O3/c1-2-3-4-5-6-7-8-9-13-20-37-28-18-16-25(17-19-28)32(36)35-30-21-26(23-33)27(24-34)22-31(30)38-29-14-11-10-12-15-29/h10-12,14-19,21-22H,2-9,13,20H2,1H3,(H,35,36)
SMILES:
Molecular Formula: C32H35N3O3
Molecular Weight: 509.6 g/mol

N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide

CAS No.: 655225-10-8

Cat. No.: VC16808701

Molecular Formula: C32H35N3O3

Molecular Weight: 509.6 g/mol

* For research use only. Not for human or veterinary use.

N-(4,5-Dicyano-2-phenoxyphenyl)-4-(undecyloxy)benzamide - 655225-10-8

Specification

CAS No. 655225-10-8
Molecular Formula C32H35N3O3
Molecular Weight 509.6 g/mol
IUPAC Name N-(4,5-dicyano-2-phenoxyphenyl)-4-undecoxybenzamide
Standard InChI InChI=1S/C32H35N3O3/c1-2-3-4-5-6-7-8-9-13-20-37-28-18-16-25(17-19-28)32(36)35-30-21-26(23-33)27(24-34)22-31(30)38-29-14-11-10-12-15-29/h10-12,14-19,21-22H,2-9,13,20H2,1H3,(H,35,36)
Standard InChI Key DFTMPBUZAAGBHI-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC=C3

Introduction

Synthesis

Although specific synthesis pathways for this compound are not directly available in the provided data, a plausible synthetic route would involve:

  • Preparation of the phenoxyphenyl intermediate:

    • Reacting a phenol derivative with a halogenated benzene containing cyano groups at appropriate positions (e.g., via nucleophilic aromatic substitution).

  • Formation of the benzamide core:

    • Coupling the phenoxyphenyl intermediate with 4-(undecyloxy)benzoic acid using amide bond-forming reactions (e.g., through carbodiimide-mediated coupling such as EDC/HOBt).

  • Purification and Characterization:

    • Techniques like recrystallization or chromatography for purification.

    • Characterization using spectroscopic methods such as NMR (proton and carbon), IR (to confirm functional groups), and mass spectrometry.

Potential Applications

  • Material Science:

    • The combination of hydrophobic and electron-withdrawing features suggests potential use in liquid crystals or organic electronics.

  • Pharmaceutical Research:

    • Benzamide derivatives are often investigated for their biological activities, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    • The cyano groups could facilitate interactions with enzyme active sites or receptors.

  • Chemical Catalysis or Sensors:

    • The electron-deficient nature of the molecule might make it suitable for catalytic applications or as part of sensor systems for detecting nucleophiles.

Research Gaps and Future Directions

  • Biological Activity: Further studies are needed to evaluate its pharmacological potential.

  • Toxicity and Stability: Investigations into environmental stability and biocompatibility are crucial for practical applications.

  • Molecular Modeling: Computational studies could predict binding affinities to biological targets or material properties.

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